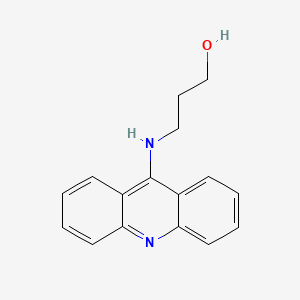

1-Propanol, 3-(9-acridinylamino)-

描述

Significance of the Acridine (B1665455) Core in Chemical Biology

The acridine nucleus is a privileged pharmacophore in medicinal chemistry and chemical biology, demonstrating a wide range of applications. nih.gov The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that underlies the use of many acridine derivatives as anticancer, antimicrobial, and antiparasitic agents. mdpi.comnih.gov This interaction can disrupt DNA replication and transcription, leading to cellular effects.

Furthermore, many acridine derivatives exhibit strong fluorescence, making them valuable as fluorescent probes and dyes for studying cellular processes. nih.govmdpi.com For instance, Acridine Orange is a well-known nucleic acid-selective stain used for cell cycle determination. wikipedia.orgwikipedia.org The ability to modify the acridine core at various positions allows for the fine-tuning of its photophysical and biological properties, making it a versatile scaffold in the development of new chemical tools and therapeutic leads. mdpi.com

Historical Evolution of 9-Aminoacridine (B1665356) Derivatives in Research

The history of 9-aminoacridine derivatives in research is rich and dates back to the early 20th century. Initially, these compounds were explored for their antiseptic properties. wikipedia.org A significant milestone was the discovery of their antimalarial activity, with quinacrine, a 9-aminoacridine derivative, being one of the first synthetic antimalarials used clinically during World War II. nih.govslideshare.net

The recognition of the DNA intercalating properties of acridines in the 1960s opened up new avenues for research, particularly in cancer therapy. nih.gov This led to the development of a variety of 9-aminoacridine derivatives with antitumor activity. nih.gov Research has shown that the substituent at the 9-amino position plays a crucial role in the biological activity of these compounds. mdpi.com Over the years, extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy and selectivity of 9-aminoacridine derivatives for various biological targets, including enzymes like topoisomerases and cholinesterases. nih.govnih.gov This historical progression has laid the groundwork for the investigation of more complex derivatives like 1-Propanol, 3-(9-acridinylamino)-.

Positioning of 1-Propanol, 3-(9-acridinylamino)- as a Research Target

The investigation of 1-Propanol, 3-(9-acridinylamino)- and similar structures contributes to a deeper understanding of the SAR of 9-aminoacridine derivatives. By systematically studying how changes in the side chain at the 9-position affect properties such as DNA binding, enzyme inhibition, or cellular uptake, researchers can design more effective and selective compounds for specific applications in chemical biology and medicinal chemistry.

Chemical and Physical Properties

The properties of 1-Propanol, 3-(9-acridinylamino)- are derived from its constituent parts: the acridine core and the 3-aminopropanol side chain.

| Property | Value/Description |

| Molecular Formula | C16H16N2O |

| Acridine Core | A planar, nitrogen-containing heterocyclic aromatic compound. wikipedia.org |

| Side Chain | 3-aminopropanol, which introduces a hydroxyl group and a flexible alkyl chain. |

| Physical State | Typically a solid at room temperature. |

| Solubility | Expected to have some solubility in organic solvents. |

This table is generated based on the general properties of acridine and propanol (B110389) derivatives.

Synthesis and Reactions

The synthesis of 1-Propanol, 3-(9-acridinylamino)- would likely involve the reaction of a 9-chloroacridine (B74977) with 3-amino-1-propanol. This is a common method for the preparation of 9-aminoacridine derivatives. nih.gov The hydroxyl group of the propanol side chain can undergo typical reactions of a primary alcohol, such as esterification or oxidation, allowing for further functionalization of the molecule. wikipedia.org

Research Findings

Research on 9-aminoacridine derivatives has established several key findings:

DNA Intercalation: The planar acridine ring is the primary motif for intercalation into DNA. nih.govmdpi.com

Structure-Activity Relationship (SAR): The nature and length of the side chain at the 9-position significantly influence biological activity. mdpi.com

Enzyme Inhibition: Certain 9-aminoacridine derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov

Antiparasitic and Antibacterial Activity: Historically, these compounds have been effective against various pathogens. researchgate.netnih.gov

属性

CAS 编号 |

55468-74-1 |

|---|---|

分子式 |

C16H16N2O |

分子量 |

252.31 g/mol |

IUPAC 名称 |

3-(acridin-9-ylamino)propan-1-ol |

InChI |

InChI=1S/C16H16N2O/c19-11-5-10-17-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,19H,5,10-11H2,(H,17,18) |

InChI 键 |

NBKULGKZTNSHLL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCO |

溶解度 |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

Synthetic Strategies and Structural Modifications of 1 Propanol, 3 9 Acridinylamino

Synthetic Pathways for the Acridine (B1665455) Scaffold

The construction of the tricyclic acridine system is a foundational step in the synthesis of 1-Propanol, 3-(9-acridinylamino)-. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to more modern, efficient techniques.

Established Reaction Methodologies

Traditional methods for synthesizing the acridine scaffold have been well-documented in chemical literature. Among the most prominent are the Bernthsen and Ullmann syntheses.

The Bernthsen Acridine Synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. pharmaguideline.comyoutube.comyoutube.com The reaction proceeds through the formation of an acyl intermediate, followed by cyclization and dehydration to yield the 9-substituted acridine. youtube.com While effective, this method often requires harsh reaction conditions, including temperatures exceeding 250°C, and can result in poor yields. youtube.com

The Ullmann Condensation provides another route to acridine derivatives. This method typically involves the copper-catalyzed reaction of an aryl halide with an amine. researchgate.netwikipedia.org Specifically for acridines, an N-arylanthranilic acid can be cyclized in the presence of an acylating agent such as polyphosphoric acid to form an acridone (B373769), a ketone derivative of acridine. scribd.com The acridone can then be converted to the corresponding acridine. scribd.com The synthesis of 9-chloroacridine (B74977), a key intermediate for introducing the aminopropanol (B1366323) side chain, can be achieved by treating diphenylamine-2-carboxylic acid with a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.com

| Established Synthesis Method | Reactants | Catalyst/Conditions | Product |

| Bernthsen Acridine Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, High Temperature (>250°C) | 9-Substituted Acridine |

| Ullmann Condensation | N-Arylanthranilic Acid | Polyphosphoric Acid | Acridone |

| From Diphenylamine-2-carboxylic acid | Diphenylamine-2-carboxylic acid | Phosphorus oxychloride (POCl₃) | 9-Chloroacridine |

Contemporary Synthetic Techniques

More recent synthetic approaches have focused on improving efficiency, yield, and reaction conditions, often employing microwave assistance, one-pot procedures, and novel catalytic systems.

Microwave-Assisted Synthesis has been shown to significantly accelerate the Bernthsen acridine synthesis, reducing reaction times from hours to minutes and improving yields. youtube.com This technique provides rapid and uniform heating, which can overcome the high energy barrier of the cyclization step.

One-Pot Syntheses have gained traction for their efficiency and reduced waste. These methods often involve multicomponent reactions where starting materials are combined in a single reaction vessel to form the acridine scaffold. For instance, the condensation of an appropriate aniline, an aldehyde, and a cyclic diketone can yield acridine derivatives in a single step, often facilitated by a catalyst.

Metal-Free Catalysis is an emerging area in acridine synthesis, aiming to replace potentially toxic and expensive metal catalysts. While many modern syntheses still rely on metals like copper or palladium, research is ongoing to develop more sustainable catalytic systems.

Integration of the 3-Aminopropanol Moiety

The introduction of the 3-aminopropanol side chain at the 9-position of the acridine ring is typically achieved through a nucleophilic substitution reaction. The most common precursor for this step is 9-chloroacridine, which is highly reactive towards nucleophiles. pharmaguideline.com

The synthesis proceeds by reacting 9-chloroacridine with 3-aminopropanol. The amino group of 3-aminopropanol acts as the nucleophile, displacing the chloride at the 9-position of the acridine ring. This reaction is often carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrochloric acid formed as a byproduct. A one-pot approach has also been described for the synthesis of related N-(9-acridinyl) amino acid derivatives, where 9-chloroacridine is first reacted with sodium methoxide (B1231860) to form a more reactive 9-methoxyacridine (B162088) intermediate in situ, which is then reacted with the amino-containing compound. mdpi.com

Chemical Derivatization at the Propanol (B110389) Side Chain for Functional Enhancement

The terminal hydroxyl group of the propanol side chain in 1-Propanol, 3-(9-acridinylamino)- offers a versatile point for further chemical modification. Derivatization at this position can be used to alter the molecule's physicochemical properties, such as solubility, or to introduce new functional groups.

Common derivatization strategies for hydroxyl groups include esterification and alkylation . libretexts.orgnih.gov

Esterification: The hydroxyl group can be converted to an ester by reacting it with an acyl chloride or an acid anhydride. For example, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester. researchgate.net This modification can introduce different functionalities depending on the nature of the acyl group.

Alkylation: The hydroxyl group can also be converted to an ether through an alkylation reaction.

Molecular Interactions and Mechanistic Studies of 1 Propanol, 3 9 Acridinylamino

Nucleic Acid Interactions

The biological effects of many acridine (B1665455) derivatives are attributed to their ability to bind to DNA and RNA, thereby interfering with cellular processes such as replication, transcription, and translation. The nature and strength of these interactions are influenced by the specific substituents on the acridine ring system.

DNA Binding Mechanisms

The interaction of 1-Propanol, 3-(9-acridinylamino)- with DNA is a multifaceted process primarily characterized by the intercalation of its planar acridine ring into the DNA double helix. This binding is further stabilized by interactions involving its side chain.

The fundamental mechanism of DNA binding for 1-Propanol, 3-(9-acridinylamino)- is intercalation, a process where the planar aromatic acridine ring inserts itself between adjacent base pairs of the DNA double helix. This insertion is driven by van der Waals forces and hydrophobic interactions between the acridine ring and the DNA bases. Upon intercalation, the DNA helix must locally unwind and extend to accommodate the intercalator, leading to a characteristic increase in the length of the DNA molecule and a decrease in its helical twist. This unwinding can be quantified by measuring the change in the supercoiling of closed circular DNA. For mono-acridine intercalators, this unwinding angle is typically around 17° to 21°. nih.gov The intercalation of the acridine moiety disrupts the normal function of DNA-processing enzymes, such as DNA and RNA polymerases, by altering the structure of their substrate.

Studies on related 9-aminoacridine (B1665356) derivatives have shown that the binding process often involves more than simple intercalation. For instance, the interaction of 4'-(9-acridinylamino)methanesulfon-m-anisidide (amsacrine) with DNA reveals two types of binding sites, with the high-affinity binding corresponding to intercalation. This is supported by fluorescence and thermal denaturation studies. While specific binding data for 1-Propanol, 3-(9-acridinylamino)- is not available, the behavior of amsacrine (B1665488) provides a relevant model for the intercalation process.

The side chain at the 9-position of the acridine ring plays a crucial role in modulating the DNA binding affinity and specificity. The 3-aminopropanol side chain of 1-Propanol, 3-(9-acridinylamino)- is expected to significantly influence its interaction with DNA. The terminal hydroxyl group of the propanol (B110389) side chain can act as a hydrogen bond donor or acceptor, potentially forming hydrogen bonds with the phosphate (B84403) backbone or the functional groups of the DNA bases in the major or minor groove. The protonated amino group in the side chain can form ionic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the complex.

The length and flexibility of the side chain are also important factors. Studies on a series of 9-aminoacridine nitrogen mustards with varying spacer chain lengths have shown that the length of the chain connecting the acridine ring to a reactive group affects the sequence preference of the interaction. capes.gov.br Shorter chains tend to increase selectivity. For 1-Propanol, 3-(9-acridinylamino)-, the three-carbon chain provides a degree of flexibility that allows the terminal hydroxyl and the amino group to position themselves optimally for interaction with the DNA.

Table 1: DNA Binding Affinity of a Structurally Related 9-Aminoacridine Derivative

| Compound | DNA Binding Constant (Ka) (M-1) | Method |

|---|---|---|

| 9-Aminoacridine | 1.8 x 105 | Spectrophotometry |

| Amsacrine | 2.1 x 106 | Equilibrium Dialysis |

This table presents data for related acridine compounds to illustrate the range of binding affinities observed for this class of molecules. Data for 1-Propanol, 3-(9-acridinylamino)- is not available in the reviewed literature.

Polyintercalation refers to the binding of a single ligand to multiple sites on a nucleic acid molecule through more than one intercalating moiety. Compounds capable of polyintercalation are typically di- or multi-acridines, where two or more acridine rings are connected by a flexible linker chain. These bis-intercalators can span across multiple base pairs and often exhibit significantly higher DNA binding affinities compared to their monomeric counterparts.

As 1-Propanol, 3-(9-acridinylamino)- possesses only a single acridine ring, it functions as a mono-intercalator. Therefore, it does not exhibit polyintercalation characteristics. The study of diacridines has been instrumental in understanding the principles of DNA recognition and has highlighted the importance of the linker length in achieving effective bis-intercalation. These studies provide a valuable contrast to the binding mechanism of mono-intercalators like 1-Propanol, 3-(9-acridinylamino)-.

While intercalation itself is a relatively non-specific interaction, the side chain of an acridine derivative can confer a degree of sequence specificity. Studies on various 9-aminoacridine derivatives have shown preferences for certain DNA sequences. For example, DNase I footprinting experiments with amsacrine-4-carboxamides have revealed a strong preference for GC-rich regions. This preference is attributed to potential hydrogen bonding between the 4-carboxamide group and the functional groups in the minor groove of GC base pairs.

For 1-Propanol, 3-(9-acridinylamino)-, the 3-aminopropanol side chain could also lead to sequence-selective binding. The hydroxyl and amino groups could preferentially interact with specific donor and acceptor sites on the edges of the base pairs. Research on a 9-ethanolamine-acridine derivative showed a shift in DNA sequence selectivity away from runs of consecutive guanines towards single guanine (B1146940) bases, particularly in 5'-GA and 5'-CG sequences. nih.gov It is plausible that 1-Propanol, 3-(9-acridinylamino)- exhibits similar sequence preferences due to its structurally similar side chain. NMR studies on the interaction of 9-aminoacridine with a deoxytetranucleotide showed that the dye could selectively intercalate at either GpC/GpC or ApG/CpT sites depending on the stoichiometry of the complex. nih.gov

Table 2: DNA Sequence Selectivity of a Structurally Related Acridine Derivative

| Compound | Preferred Binding Site | Method |

|---|---|---|

| 9-Ethanolamine-acridine derivative | 5'-GA and 5'-CG | Polymerase Stop Assay |

| 9-Aminoacridine | GpC/GpC and ApG/CpT | NMR Spectroscopy |

This table provides examples of sequence selectivity for related acridine compounds to infer the potential behavior of 1-Propanol, 3-(9-acridinylamino)-.

RNA Interaction Mechanisms

While acridines are most famously known as DNA intercalators, they are also capable of binding to RNA. The structural diversity of RNA, including single-stranded regions, hairpins, and other complex secondary and tertiary structures, offers a variety of potential binding sites for small molecules like 1-Propanol, 3-(9-acridinylamino)-.

Recent studies have shown that 9-aminoacridine (9AA) can inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA (rRNA). mdpi.comnih.gov This suggests that 9AA can bind to RNA, likely interfering with post-transcriptional processing. A fluorescent intercalator displacement assay confirmed that 9AA is capable of binding to RNA in vitro. mdpi.com

Furthermore, specific aminoacridine derivatives have been shown to bind to structured RNA motifs. For example, an aminoacridine derivative was identified that binds with high affinity and selectivity to a GAAA tetraloop, a common RNA structural motif. acs.org This interaction involves the recognition of the specific three-dimensional shape of the RNA loop. The binding of 1-Propanol, 3-(9-acridinylamino)- to RNA would likely involve a combination of intercalation into double-stranded regions and interactions with specific structural motifs, with the side chain playing a key role in recognizing and stabilizing the complex. However, studies on nitro-derivatives of substituted 9-aminoacridine showed only a slight influence on RNA synthesis in isolated rat liver nuclei, suggesting that the nature of the side chain and other substituents on the acridine ring is critical in determining the extent and nature of RNA interaction. nih.gov

Table 3: RNA Binding Characteristics of a Related Acridine Derivative

| Compound | RNA Target | Observed Effect |

|---|---|---|

| 9-Aminoacridine | Ribosomal RNA (rRNA) | Inhibition of transcription and processing |

| Aminoacridine derivative (AD2) | GAAA tetraloop | Binds with dissociation constants of 1.0 and 4.0 μM |

This table presents data for a related acridine compound to illustrate potential RNA interactions.

Modulation of Nucleic Acid-Polymerizing Enzymes

The ability of acridine derivatives to interfere with the synthesis of DNA and RNA is a key aspect of their biological activity. This interference is often achieved through the inhibition of the enzymes responsible for polymerizing nucleic acid strands.

DNA Polymerase Inhibition

While direct studies on the inhibition of DNA polymerase by 1-Propanol, 3-(9-acridinylamino)- are not extensively documented in publicly available research, the broader class of 9-aminoacridine derivatives has been shown to affect DNA polymerase activity. For instance, the well-studied derivative amsacrine (m-AMSA) has been observed to inhibit mouse embryo DNA polymerase alpha. nih.gov The mechanism of inhibition is believed to be linked to the compound's ability to bind to the DNA template, thereby obstructing the progression of the polymerase enzyme along the strand. nih.gov The inhibition of DNA polymerase by these compounds is generally considered to be a consequence of their DNA intercalating properties, which can lead to the formation of a drug-DNA complex that sterically hinders the enzyme's function. nih.gov

RNA Polymerase Inhibition

Similar to DNA polymerase, the inhibition of RNA polymerase by 1-Propanol, 3-(9-acridinylamino)- is not specifically detailed in the available literature. However, studies on related acridine compounds provide insights into this mechanism. 9-Aminoacridine (9AA) has been shown to be a potent inhibitor of RNA Polymerase I transcription, leading to a rapid decrease in the synthesis of ribosomal RNA precursors. mdpi.com This inhibition is observed at micromolar concentrations in various cell lines. mdpi.com The proposed mechanism involves the intercalation of the acridine molecule into the DNA template, which in turn blocks the transcriptional machinery. mdpi.com Furthermore, some RNA polymerase inhibitors have been noted for their potential to affect the longevity of cells, suggesting a broader biological impact beyond simple transcription blocking. preprints.org

Reverse Transcriptase Inhibition

The effects of 1-Propanol, 3-(9-acridinylamino)- on reverse transcriptase have not been a primary focus of published research. However, studies on amsacrine have demonstrated its inhibitory activity against avian myeloblastosis virus reverse transcriptase. nih.gov The inhibition of this viral enzyme, which is crucial for the replication of retroviruses, is also attributed to the compound's interaction with the nucleic acid template. nih.gov The binding of the acridine derivative to the RNA or DNA template can prevent the enzyme from synthesizing a complementary DNA strand. nih.gov

Enzymatic Target Interactions

Topoisomerases are critical enzymes that regulate the topology of DNA and are major targets for many anticancer drugs. Acridine derivatives, including 1-Propanol, 3-(9-acridinylamino)-, are known to interact with these enzymes.

Topoisomerase Inhibition (Type I and Type II)

Acridine-based compounds are well-established inhibitors of both type I and type II topoisomerases. mdpi.com These enzymes are vital for processes such as DNA replication, transcription, and recombination. rsc.org

Several 9-aminoacridine derivatives have been shown to inhibit both topoisomerase I and IIα. mdpi.comnih.gov The mechanism of inhibition can vary. Some derivatives act as "topoisomerase poisons," stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks. nih.govnih.gov Others function as catalytic inhibitors, preventing the enzyme from binding to DNA or inhibiting its catalytic activity without forming a stable cleavable complex. elsevierpure.comnih.gov For instance, certain novel 3,9-disubstituted acridines have been found to inhibit topoisomerase I by binding to the DNA molecule rather than directly inhibiting the enzyme itself. mdpi.com

The inhibitory activity of these compounds is often evaluated through assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA. mdpi.comnih.gov

Table 1: Inhibition of Topoisomerase IIα by Acridine Derivatives

| Compound | Concentration (µM) | % Inhibition | Reference |

| DL-01 | 100 | 77 | nih.gov |

| DL-07 | 100 | 74 | nih.gov |

| DL-08 | 100 | 79 | nih.gov |

| Amsacrine | 100 | - | nih.gov |

This table presents the inhibitory activity of selected acridine-thiosemicarbazone derivatives on topoisomerase IIα, with amsacrine as a reference compound.

Acridine Structure-Dependent Resistance Mechanisms

The development of resistance to topoisomerase-targeting drugs is a significant clinical challenge. In the case of acridine derivatives, resistance can be linked to the specific chemical structure of the compound. nih.gov

Studies have shown that mutations in the topoisomerase II enzyme can confer resistance to acridine-based drugs. The selection of these resistance mutations can be dependent on the structure of the acridine compound used for selection. For example, different mutations in human DNA topoisomerase IIβ were selected for resistance to different 9-anilinoacridine (B1211779) derivatives. nih.gov This suggests that subtle changes in the acridine structure can alter how the drug interacts with the enzyme and how resistance develops.

The structure-activity relationship of 9-anilinoacridines as topoisomerase II inhibitors has been investigated, revealing that certain substituents on the acridine ring can significantly impact the drug's potency and its ability to stabilize the cleavable complex. nih.gov For example, derivatives with SO2-containing substituents at the 1'-position were found to be potent inhibitors of DNA topoisomerase II-mediated DNA religation. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous compounds featuring the acridine scaffold have demonstrated potent inhibitory activity against both AChE and BChE. nih.gov For instance, tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. nih.gov

Research into various 9-substituted acridine derivatives has revealed that structural modifications significantly influence their inhibitory potency and selectivity. nih.gov While direct inhibitory data for 1-Propanol, 3-(9-acridinylamino)- against AChE and BChE is not readily found, studies on related compounds provide insight into the potential of this chemical class. For example, certain 9-phosphorylated acridine derivatives have been shown to be weak inhibitors of AChE but can effectively inhibit BChE. nih.gov The inhibitory potential of acridine derivatives is often attributed to the planar acridine ring system intercalating within the active site gorge of the enzyme.

Interactive Table: Cholinesterase Inhibition by Select Acridine Derivatives Note: Data for 1-Propanol, 3-(9-acridinylamino)- is not available. The following table presents data for other acridine derivatives to illustrate the general activity of this compound class.

| Compound Name | Target Enzyme | IC50 (µM) |

| Tacrine | AChE | Data not available |

| Tacrine | BChE | Data not available |

| Select 9-phosphorylated acridines | BChE | Varies |

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in the transport of various molecules across cellular membranes. Overexpression of certain ABC transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), is a significant mechanism of multidrug resistance in cancer cells. nih.govnih.gov The modulation of these transporters is an active area of research to overcome chemotherapy resistance.

While specific studies on the interaction of 1-Propanol, 3-(9-acridinylamino)- with ABCG2 have not been identified, other acridine-based molecules have been investigated for their ability to modulate ABC transporter activity. For example, certain derivatives have been shown to interact with and in some cases inhibit the function of ABC transporters, thereby sensitizing cancer cells to chemotherapeutic agents. The planar aromatic structure of the acridine core is thought to play a role in these interactions, potentially by competing with substrates for binding to the transporter. Further research would be necessary to determine if 1-Propanol, 3-(9-acridinylamino)- possesses similar modulatory effects on ABCG2 or other ABC transporters.

RNA Helicase Interactions

RNA helicases are enzymes that unwind RNA secondary structures and are involved in virtually all aspects of RNA metabolism, including transcription, splicing, translation, and decay. nih.gov They are essential for cellular function and are also implicated in viral replication, making them potential therapeutic targets. nih.gov

There is currently a lack of specific information in the scientific literature regarding the interaction of 1-Propanol, 3-(9-acridinylamino)- with RNA helicases. The ability of a small molecule to interact with and potentially inhibit an RNA helicase would depend on its ability to bind to specific domains of the protein or to interfere with its interaction with RNA or ATP. Given the planar, intercalating nature of the acridine ring, it is conceivable that it could interact with the RNA substrate of a helicase, but dedicated studies are required to explore this possibility.

Peptide and Protein Interactions

The acridine scaffold is well-known for its ability to intercalate into DNA, and this interaction is often a primary mechanism of action for its biological effects. This DNA intercalation can subsequently interfere with the function of proteins that interact with DNA, such as polymerases and topoisomerases. nih.gov

A notable example from the 9-aminoacridine class is the anticancer drug amsacrine (4'-(9-acridinylamino)methanesulfon-m-anisidide). Amsacrine has been shown to interact with and inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.govnih.govnih.gov This interaction leads to the stabilization of a covalent enzyme-DNA intermediate, resulting in DNA strand breaks and ultimately cell death. nih.govnih.gov The interaction is thought to involve the acridine moiety of amsacrine intercalating into the DNA at the site of enzyme cleavage. nih.gov

While amsacrine is structurally distinct from 1-Propanol, 3-(9-acridinylamino)-, its mechanism provides a clear example of how a 9-aminoacridine derivative can exert its biological effects through specific protein interactions that are secondary to DNA binding. It is plausible that 1-Propanol, 3-(9-acridinylamino)- could also engage in interactions with various peptides and proteins, although specific targets and the nature of these interactions remain to be elucidated through experimental studies.

Advanced Spectroscopic and Computational Characterization of 1 Propanol, 3 9 Acridinylamino

Experimental Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 1-Propanol, 3-(9-acridinylamino)-, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon and proton framework.

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the aromatic protons of the acridine (B1665455) ring system and the aliphatic protons of the propanol (B110389) side chain. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The protons of the propyl chain would appear more upfield. For instance, the methylene (B1212753) group adjacent to the amino group (-NH-CH₂-) would likely be found around δ 3.5-4.0 ppm, the next methylene group (-CH₂-CH₂OH) around δ 1.8-2.2 ppm, and the methylene group attached to the hydroxyl group (-CH₂-OH) around δ 3.6-4.2 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons of the acridine ring would resonate in the δ 110-150 ppm range. The aliphatic carbons of the propanol chain would appear in the upfield region, typically between δ 30-70 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. miamioh.edu

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons in the propyl chain, confirming their sequence. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals.

Below is an interactive table with predicted NMR chemical shifts for 1-Propanol, 3-(9-acridinylamino)-.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acridine Aromatic CH | 7.0 - 9.0 | 110 - 150 |

| -NH-C H₂- | 3.5 - 4.0 | ~45 |

| -CH₂-C H₂-OH | 1.8 - 2.2 | ~30 |

| -C H₂-OH | 3.6 - 4.2 | ~60 |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. The acridine chromophore is known to exhibit characteristic absorption bands in the UV-Vis region. researchgate.net For 1-Propanol, 3-(9-acridinylamino)-, the spectrum is expected to show intense absorption bands corresponding to π-π* transitions within the aromatic acridine ring system. researchgate.net These are typically observed in the range of 350-450 nm. researchgate.net The presence of the aminopropanol (B1366323) side chain may cause a slight shift in the absorption maxima compared to the parent acridine molecule due to its electron-donating nature. The interaction of the compound with other molecules, such as DNA, can lead to changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red shift of the absorption maximum), which can be used to study binding interactions. researchgate.netresearchgate.net

The following table summarizes the typical UV-Vis absorption data for acridine derivatives.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π-π* (Acridine Ring) | 350 - 450 | High |

| n-π* | ~490 | Lower |

Fluorescence Spectroscopy for Photophysical Properties and Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of fluorescent molecules like acridine derivatives.

Upon excitation at a wavelength corresponding to an absorption band, 1-Propanol, 3-(9-acridinylamino)- is expected to exhibit fluorescence emission. The shape, intensity, and position of the emission spectrum provide valuable information. For instance, the fluorescence of acridine compounds can be quenched (decreased) in the presence of certain molecules, a phenomenon that can be used to study binding interactions. optica.orgnih.govrsc.orgnih.gov The binding of the compound to macromolecules like proteins or nucleic acids can lead to changes in the fluorescence quantum yield and lifetime. rsc.org

The fluorescence properties of acridine derivatives are often sensitive to the polarity of their environment. aip.org

Solvatochromic Shifts: When the solvent is changed, the absorption and emission maxima of 1-Propanol, 3-(9-acridinylamino)- may shift. This phenomenon, known as solvatochromism, is indicative of a change in the dipole moment of the molecule upon electronic excitation. A red shift (to longer wavelengths) in more polar solvents suggests that the excited state is more polar than the ground state.

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift indicates a greater degree of structural rearrangement in the excited state before fluorescence emission occurs. Analyzing the Stokes shift in different solvents provides insights into the nature of the excited state and its interaction with the solvent cage.

An interactive table showing hypothetical solvatochromic data is presented below.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Dioxane (Non-polar) | 400 | 450 | 50 |

| Ethanol (B145695) (Polar, Protic) | 410 | 470 | 60 |

| Acetonitrile (Polar, Aprotic) | 405 | 465 | 60 |

Circular Dichroism Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. While 1-Propanol, 3-(9-acridinylamino)- itself is not chiral, it can interact with chiral macromolecules such as DNA or proteins. nih.gov When such an interaction occurs, an induced CD spectrum can be observed for the achiral acridine chromophore. This induced CD signal provides information about the binding mode and the chiral environment experienced by the compound upon binding. For example, intercalation of the acridine ring between the base pairs of DNA would likely produce a characteristic induced CD spectrum.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide a very accurate mass measurement of the molecular ion of 1-Propanol, 3-(9-acridinylamino)-, allowing for the determination of its elemental formula with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.comnih.gov LC-MS is particularly useful for analyzing complex mixtures and for studying the metabolism of compounds. In the context of 1-Propanol, 3-(9-acridinylamino)-, LC-MS could be used to identify potential metabolites formed in biological systems. The fragmentation pattern observed in the mass spectrum (MS/MS) can provide structural information about the parent compound and its metabolites. thermofisher.com

The table below shows the expected mass spectrometric data for 1-Propanol, 3-(9-acridinylamino)-.

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

| HRMS | Exact mass and elemental composition | 267.1497 |

| LC-MS | Separation from impurities/metabolites, molecular weight confirmation | 267 |

| MS/MS | Structural fragmentation pattern | Fragments corresponding to loss of H₂O, propanol side chain, etc. |

The intricate relationship between the structure and function of bioactive molecules such as 1-Propanol, 3-(9-acridinylamino)- is greatly illuminated through the lens of computational chemistry. These theoretical methods provide a granular view of the electronic and conformational properties that govern the molecule's behavior and interactions.

Quantum Chemical Calculations (e.g., DFT, CIS Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1-Propanol, 3-(9-acridinylamino)-. nih.govmdpi.com DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and predict various properties. researchgate.net For instance, in studies of related 9-aminoacridine (B1665356) derivatives, DFT calculations have been used to determine the most stable conformations and to analyze the electronic distribution within the molecule. researchgate.net

Configuration Interaction Singles (CIS) is another method, often used for predicting excited state properties, which is crucial for understanding the photophysical behavior of acridine derivatives, known for their fluorescence. While specific DFT and CIS studies on 1-Propanol, 3-(9-acridinylamino)- are not extensively documented in publicly available literature, the methodologies are well-established. A typical computational approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(2d), followed by frequency calculations to confirm the nature of the stationary point. researchgate.net

Table 1: Illustrative Quantum Chemical Calculation Parameters for Acridine Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | DFT/B3LYP/6-311+G(2d) | Determining the lowest energy structure. | researchgate.net |

| Excited States | TD-DFT/M06/def2-SVP | Simulating electronic absorption spectra. | nih.gov |

| Solvent Effects | PCM (Polarizable Continuum Model) | Modeling the influence of solvent on molecular properties. | researchgate.net |

This table is illustrative and based on methods used for similar acridine derivatives.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the chemical reactivity and electronic transitions of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

For acridine derivatives, the HOMO is typically localized on the electron-rich acridine ring system and the amino substituent, while the LUMO is often distributed over the acridine core. This distribution governs the molecule's behavior as an electron donor or acceptor. In the case of 1-Propanol, 3-(9-acridinylamino)-, the propanol substituent would likely have a minor, yet noticeable, effect on the HOMO and LUMO energy levels compared to unsubstituted 9-aminoacridine. The HOMO-LUMO gap is also crucial in determining the electronic absorption properties, with a smaller gap corresponding to absorption at longer wavelengths.

Table 2: Representative HOMO-LUMO Energies and Gaps for Acridine Derivatives (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Aminoacridine (example) | -5.8 | -1.9 | 3.9 |

| Substituted Acridine (example) | -5.6 | -2.1 | 3.5 |

Note: These values are illustrative and can vary significantly based on the specific derivative and the computational method used.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

For 1-Propanol, 3-(9-acridinylamino)-, the MEP map would be expected to show a significant negative potential around the nitrogen atoms of the acridine ring and the amino group, as well as the oxygen atom of the propanol substituent. Conversely, the hydrogen atoms of the amino group and the hydroxyl group would exhibit a positive potential. This information is particularly useful in understanding intermolecular interactions, such as hydrogen bonding, which are critical for the molecule's biological activity.

Solvation Models and Solvent Effects on Electronic Spectra

The photophysical properties of molecules like 1-Propanol, 3-(9-acridinylamino)- can be significantly influenced by the surrounding solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are employed in computational studies to simulate the effect of a solvent on the electronic structure and spectra of a molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant.

Studies on related chromophoric systems have shown that the absorption and emission spectra can exhibit shifts (either hypsochromic or bathochromic) depending on the polarity of the solvent. nih.gov This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Time-Dependent Density Functional Theory (TD-DFT) calculations, in conjunction with solvation models, can predict these shifts and provide insights into the nature of the electronic transitions. For 1-Propanol, 3-(9-acridinylamino)-, the presence of the polar propanol group would likely enhance its sensitivity to solvent polarity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like 1-Propanol, 3-(9-acridinylamino)-, MD simulations can provide valuable information about its conformational landscape, identifying the most stable and frequently adopted shapes in different environments (e.g., in water or a lipid bilayer).

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Given that many 9-aminoacridine derivatives are known to intercalate into DNA or inhibit enzymes like topoisomerase, molecular docking studies are highly relevant for 1-Propanol, 3-(9-acridinylamino)-. nih.govresearchgate.net A typical docking study would involve placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For instance, the hydroxyl group of the propanol side chain could form a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.

Preferential Solvation and Intermolecular Interaction Studies

The local environment surrounding a solute molecule in a mixed solvent system can significantly differ from the bulk solvent composition. This phenomenon, known as preferential solvation, is governed by the specific intermolecular interactions between the solute and the solvent components. For a molecule like 1-Propanol, 3-(9-acridinylamino)-, the interplay of hydrogen bonding, dipole-dipole forces, and dispersive interactions dictates the composition of its solvation shell, which in turn influences its spectroscopic and physicochemical properties.

Research into the solvatochromic behavior of related 9-aminoacridine derivatives provides a framework for understanding these interactions. scielo.brresearchgate.net The significant shifts in the absorption and fluorescence spectra of these compounds in different solvents are indicative of changes in the electronic ground and excited states due to solvent polarity and specific interactions.

Spectroscopic Evidence of Intermolecular Interactions

The UV-Vis absorption spectrum of a molecule is sensitive to the polarity of its environment. In the case of 9-aminoacridine and its derivatives, a bathochromic (red) shift is often observed with increasing solvent polarity, suggesting a larger stabilization of the excited state compared to the ground state. For instance, studies on a novel 9-aminoacridine derivative have shown distinct absorption maxima in different media, highlighting the role of the solvent environment. scielo.brresearchgate.net

While specific data for 1-Propanol, 3-(9-acridinylamino)- is not extensively available, the behavior of similar compounds allows for an informed discussion. The presence of the hydroxyl group in the propanol side chain and the secondary amine linking it to the acridine core provides sites for both hydrogen bond donation and acceptance.

In a study of a new 9-aminoacridine derivative (TNA), a bathochromic shift was observed when moving from a protonated to a neutral species, with maximum absorption values changing significantly. scielo.br The neutral form of 9-aminoacridine itself shows a maximum absorption at 400 nm, which shifts in its derivatives. scielo.br

Table 1: UV-Vis Absorption Maxima of a Neutral 9-Aminoacridine Derivative (TNA) and 9-Aminoacridine (9-AA) in an Alcoholic Medium

| Compound | λmax (nm) |

| Neutral TNA | 416 |

| 9-AA | 400 |

Data sourced from a study on a novel 9-aminoacridine derivative in an alcoholic medium. scielo.br

Furthermore, theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can predict electronic spectra in various solvents. For a 9-aminoacridine derivative, TD-DFT calculations have been used to predict the electronic spectra in methanol (B129727) and ethanol, providing insights into the molecular orbitals involved in the electronic transitions. researchgate.net

Preferential Solvation in Binary Solvent Mixtures

In a mixed solvent system, one solvent component may be more prevalent in the immediate vicinity of the solute molecule than in the bulk solution. This preferential solvation can be quantified using various models, such as the inverse Kirkwood-Buff integral (IKBI) method, which provides a preferential solvation parameter. researchgate.net This parameter indicates the excess or deficiency of one solvent component in the solvation shell of the solute.

For a molecule like 1-Propanol, 3-(9-acridinylamino)-, in a binary mixture of a polar protic solvent (like 1-propanol) and a nonpolar aprotic solvent, it is expected that the polar protic solvent would preferentially solvate the molecule due to the potential for strong hydrogen bonding interactions with the amino and hydroxyl groups. Studies on acridine in dimethyl formamide (B127407) (DMF) and ethanol mixtures have shown that acridine is preferentially solvated by ethanol in DMF-rich regions. nih.gov

The extent of preferential solvation is influenced by the nature of the solute and the competing interactions between the solvent components themselves. For instance, in amide-alcohol mixtures, the alcohol has been observed to form a dynamic cage around the amide molecule. rsc.orgpsu.edu

Hydrogen Bonding and Other Intermolecular Forces

The primary intermolecular interactions for 1-Propanol, 3-(9-acridinylamino)- are expected to be hydrogen bonds. The N-H group of the amino linker and the O-H group of the propanol substituent can act as hydrogen bond donors, while the nitrogen atom in the acridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying hydrogen bonding. nih.govmdpi.com The stretching frequency of the O-H and N-H bonds is sensitive to their involvement in hydrogen bonding, typically showing a broadening and a shift to lower wavenumbers.

Structure Activity Relationship Sar Studies of 1 Propanol, 3 9 Acridinylamino Analogues

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel analogues, thereby streamlining the drug discovery process.

For classes of compounds like the 9-aminoacridine (B1665356) derivatives, various QSAR methodologies have been employed. Two-dimensional QSAR (2D-QSAR) studies often utilize a range of molecular descriptors. These can include constitutional descriptors, which describe the basic molecular composition, and topological descriptors, which quantify aspects of molecular shape and connectivity. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR) are then used to build the predictive models. For instance, a QSAR analysis of substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives as antimalarial agents successfully used MLR, PLS, and PCR to establish a relationship between 2D descriptors and antimalarial activity. The robustness of these models is typically evaluated using statistical parameters like the square of the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability (pred_r²).

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity with the steric and electrostatic fields surrounding the molecules. These methods require the alignment of the molecular structures within a 3D grid and can provide visual representations of regions where modifications are likely to enhance or diminish activity. Such 3D-QSAR studies have been applied to various classes of enzyme inhibitors and receptor antagonists to elucidate the structural requirements for potent biological activity.

Cheminformatics and computational chemistry are also integral to modern QSAR studies. These approaches allow for the calculation of a wide array of physicochemical properties, such as lipophilicity (logP) and partial atomic charges. These calculated parameters can then be incorporated into QSAR models to understand their influence on biological outcomes. For example, in a study of 3,9-disubstituted acridines, cheminformatics tools were used to investigate the relationship between properties like lipophilicity and the cytostatic activity of the compounds. mdpi.com

Correlation of Structural Features with Biological Activities

The biological activity of 1-Propanol, 3-(9-acridinylamino)- analogues is intricately linked to several key structural features. These include the planar acridine (B1665455) ring system, the nature of the side chain at the 9-amino position, and the substitution pattern on the acridine nucleus itself.

The planar tricyclic acridine core is a fundamental feature for the DNA intercalating properties of many 9-aminoacridine derivatives. This intercalation is a primary mechanism of action for their antitumor effects, as it can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov The planarity of the aromatic system is vital for effective insertion between DNA base pairs.

The side chain at the 9-amino position plays a critical role in modulating the biological activity and pharmacological properties of these compounds. For analogues of 1-Propanol, 3-(9-acridinylamino)-, the propanolamine side chain is a key determinant of activity. Studies on related 1-aryl-3-substituted propanol (B110389) derivatives with antimalarial activity have shown that the nature of the substituent on the amino group significantly influences their efficacy. For instance, the presence of specific cyclic amine moieties at the terminus of the side chain can lead to potent antiplasmodial activity.

Furthermore, investigations into quinacrine analogues have highlighted the importance of the length of the alkyl linker in the 9-amino side chain. The distance between the acridine ring and the terminal amino group can affect the molecule's interaction with its biological target.

The substitution pattern on the acridine ring also has a profound impact on biological activity. The presence of electron-donating or electron-withdrawing groups at various positions on the acridine nucleus can alter the electronic properties of the molecule, influencing its ability to intercalate with DNA and interact with target enzymes. For example, a QSAR analysis of 9-(pyridin-2'-yl)-aminoacridines demonstrated that electron-withdrawing groups on the pyridine ring enhanced the interaction with double-stranded DNA. This was attributed to the stabilization of a cationic form of the molecule at physiological pH, which would strengthen the electrostatic attraction to the phosphate (B84403) backbone of DNA.

Influence of Substituents on Pharmacological Potency and Specificity

The strategic placement of substituents on the 1-Propanol, 3-(9-acridinylamino)- scaffold can significantly influence its pharmacological potency and specificity. Modifications to both the acridine ring and the side chain have been explored to optimize the therapeutic profile of this class of compounds.

Substituents on the acridine ring can modulate the compound's electronic and steric properties, which in turn affects its biological activity. For instance, in a series of 2-methyl-9-substituted acridines, the introduction of different aromatic amines at the 9-position led to varying levels of cytotoxic activity against cancer cell lines. researchgate.netscilit.com The electronic nature of the substituents on the aniline ring of 9-anilinoacridine (B1211779) derivatives has been shown to be a key factor in their antitumor activity. A comparative QSAR analysis revealed the importance of electron-releasing substituents for enhancing antileukemic activity. nih.gov

The table below presents data on the cytotoxic activity of two 9-aminoacridine derivatives against human lung (A-549) and cervical (HeLa) cancer cell lines, illustrating the impact of substitution on potency.

| Compound | Substituents | CTC₅₀ (μg/mL) - A-549 (Lung Cancer) | CTC₅₀ (μg/mL) - HeLa (Cervical Cancer) |

|---|---|---|---|

| 7 | Unsubstituted 9-aminoacridine derivative | 36.25 | 31.25 |

| 9 | 2-methoxy on acridine ring, 3'-CF₃ on phenyl group | 18.75 | 13.75 |

The data indicates that the derivative with a methoxy group on the acridine ring and a trifluoromethyl group on the phenyl substituent (Compound 9) exhibits significantly greater cytotoxic potency against both cancer cell lines compared to the unsubstituted derivative (Compound 7). This highlights the profound effect of specific substituent patterns on pharmacological activity.

Modifications to the side chain are equally important. For 1-aryl-3-substituted propanol derivatives, the nature of the terminal amine has a significant impact on their antimalarial activity. The following table showcases the in vitro antimalarial activity of selected 1-aryl-3-substituted propanol derivatives against Plasmodium falciparum, demonstrating how changes in the terminal amine affect potency. mdpi.com

| Compound | Terminal Amine Moiety | IC₅₀ (μM) |

|---|---|---|

| 12 | 4-(4-Nitrophenyl)piperazin-1-yl | 0.23 |

| 15 | 4-(4-Acetylphenyl)piperazin-1-yl | 0.26 |

| 22 | 4-(4-Fluorophenyl)piperazin-1-yl | 0.31 |

| 23 | 4-Phenylpiperazin-1-yl | 0.32 |

| 31 | 4-(4-Chlorophenyl)piperazin-1-yl | 0.38 |

| Chloroquine (Control) | - | 0.08 |

These findings underscore the importance of systematic structural modifications in the development of 1-Propanol, 3-(9-acridinylamino)- analogues with enhanced pharmacological profiles.

Advanced Research Applications of 1 Propanol, 3 9 Acridinylamino

Fluorescent Probe Design and Bioimaging

The unique photophysical characteristics of the acridine (B1665455) moiety in 1-Propanol, 3-(9-acridinylamino)- have positioned it as a fluorophore of interest in the development of probes for biological imaging. These probes are instrumental in visualizing and understanding complex cellular processes with high spatial and temporal resolution.

Development of Fluorescent Probes for Biomolecule Detection

Derivatives of 9-aminoacridine (B1665356) have been successfully developed as "light-up" fluorescent probes for the detection of biomolecules, most notably nucleic acids. These probes typically exhibit low fluorescence in aqueous solutions but experience a significant enhancement in fluorescence intensity upon binding to their target biomolecules, such as DNA. This "light-up" response is highly desirable as it minimizes background fluorescence and enhances signal-to-noise ratios, enabling sensitive detection. The mechanism of this enhanced fluorescence often involves the restriction of intramolecular rotation upon binding, which reduces non-radiative decay pathways.

Acridine-based fluorescent probes have been extensively utilized for sensing and imaging of DNA in living cells. taylorfrancis.com The planar acridine ring intercalates between the base pairs of double-stranded DNA, a process that is often accompanied by a distinct change in the probe's fluorescence properties. This interaction forms the basis for their application in quantifying and visualizing DNA content and localization within cells.

Applications in Cellular and Subcellular Imaging

The ability of 9-aminoacridine derivatives to permeate cell membranes and accumulate in specific cellular compartments makes them valuable tools for cellular and subcellular imaging. Their fluorescence can be used to stain and visualize various cellular structures. For instance, certain aminoacridines have been shown to accumulate in cytoplasmic vacuoles, allowing for the visualization of these organelles. nih.gov Furthermore, the inherent fluorescence of these compounds allows for the marking of both fixed and unfixed cancer cells, aiding in cytological studies. nih.gov

The design of acridine-based probes can be tailored to target specific organelles. For example, by modifying the substituents on the acridine ring, probes have been developed that selectively accumulate in lipid droplets or lysosomes, enabling the dynamic monitoring of these organelles in living cells. rsc.org This targeted imaging is crucial for understanding the roles of these organelles in various cellular processes and disease states.

Smart/Responsive Fluorescent Probes (e.g., pH, Redox, Enzyme-Triggered)

A significant area of research is the development of "smart" or "responsive" fluorescent probes based on the acridine scaffold. These probes are designed to exhibit changes in their fluorescence properties in response to specific changes in their microenvironment, such as pH, redox potential, or the presence of specific enzymes.

pH-Responsive Probes: Acridine derivatives have been successfully engineered to function as pH sensors. The nitrogen atom in the acridine ring can be protonated or deprotonated depending on the ambient pH, which in turn alters the electronic structure and fluorescent properties of the molecule. For example, a fluorescent probe based on two acridine moieties has been shown to be effective for monitoring both extreme acidic and alkaline pH ranges. nih.gov Such probes are invaluable for studying pH regulation in cellular compartments and its dysregulation in diseases like cancer.

Redox-Sensitive Probes: While the development of redox-sensitive probes based specifically on 1-Propanol, 3-(9-acridinylamino)- is an ongoing area of research, the general principle involves incorporating a redox-active moiety that can modulate the fluorescence of the acridine fluorophore. Changes in the cellular redox state can trigger a chemical reaction in the probe, leading to a detectable change in its fluorescence signal. These probes are essential for studying oxidative stress and its implications in various pathological conditions. nih.gov

Enzyme-Triggered Probes: Enzyme-activatable probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. nih.gov The enzymatic reaction, such as cleavage of a specific bond, "unmasks" the fluorophore, leading to a significant increase in fluorescence. This approach provides high specificity for detecting enzymatic activity in real-time and is a powerful tool for diagnosing diseases characterized by aberrant enzyme activity. nih.govbohrium.comresearchgate.net The 9-aminoacridine scaffold is a promising platform for the design of such enzyme-triggered probes due to its favorable photophysical properties.

Chromosome Staining and Cytogenetics Research

9-Aminoacridine (9-AMA) has been demonstrated to be a highly effective agent for improving the resolution of chromosome banding patterns in both human and plant cytogenetics. nih.gov Pretreatment of cells with 9-AMA, a DNA intercalator, leads to an elongation of the chromosomes. This elongation allows for a more detailed analysis of the chromosome structure and the identification of subtle chromosomal abnormalities that might be missed with conventional methods.

The use of 9-AMA has been shown to significantly increase the number of discernible G-bands on human chromosomes, achieving a high-resolution banding pattern suitable for automated image analysis. nih.gov This improvement is crucial for clinical diagnostics and for advancing our understanding of the genetic basis of various diseases. The mechanism behind this effect is believed to be the stabilization of the DNA duplex by intercalation, which interferes with the condensation process during mitosis. Acridine orange, another acridine derivative, is also widely used to differentiate between double-stranded and single-stranded nucleic acids in chromosome preparations based on its differential fluorescence (green for dsDNA and red for ssRNA/denatured DNA). mdpi.com

Exploration in Therapeutic Lead Development

The biological activity of 9-aminoacridine derivatives has long been recognized, and this class of compounds continues to be a rich source for the development of new therapeutic agents, particularly in the field of oncology.

Anticancer Research Leads

Derivatives of 9-aminoacridine are well-established as potent anticancer agents, with their mechanism of action primarily attributed to their ability to interact with DNA and inhibit key cellular enzymes involved in DNA replication and repair. arabjchem.orgarabjchem.org

Mechanism of Action: The planar aromatic structure of the acridine ring allows these compounds to intercalate between the base pairs of DNA. This intercalation distorts the DNA double helix, interfering with the processes of transcription and replication. Furthermore, many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II, an enzyme that plays a critical role in managing DNA topology during cell division. nih.govmdpi.com By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.govfrontiersin.orgnih.gov

Cytotoxicity Studies: A multitude of studies have demonstrated the cytotoxic effects of 9-aminoacridine derivatives against a wide range of cancer cell lines. The specific substitutions on the acridine ring and the nature of the side chain at the 9-position significantly influence the anticancer activity and selectivity of these compounds. For instance, the introduction of different substituents can modulate the DNA binding affinity, topoisomerase II inhibitory activity, and cellular uptake of the compounds.

Below is a data table summarizing the cytotoxic activity of selected 9-aminoacridine derivatives against various cancer cell lines, as reported in the literature.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma | In vivo reduction in tumor cell viability | frontiersin.orgnih.govnih.gov |

| 9-Anilinoacridine (B1211779) derivative 7 | A-549 (Lung) | 36.25 µg/ml | arabjchem.org |

| 9-Anilinoacridine derivative 9 | A-549 (Lung) | 18.75 µg/ml | arabjchem.org |

| 9-Anilinoacridine derivative 7 | HeLa (Cervical) | 31.25 µg/ml | arabjchem.org |

| 9-Anilinoacridine derivative 9 | HeLa (Cervical) | 13.75 µg/ml | arabjchem.org |

| 9-Aminoacridine-4-carboxamide 5a | A-549 (Lung) | - | arabjchem.org |

| 9-Aminoacridine-4-carboxamide 5b | A-549 (Lung) | - | arabjchem.org |

| 9-Aminoacridine-4-carboxamide 5e | A-549 (Lung) | - | arabjchem.org |

| 9-Aminoacridine-4-carboxamide 5a | HeLa (Cervical) | - | arabjchem.org |

| 9-Aminoacridine-4-carboxamide 5b | HeLa (Cervical) | - | arabjchem.org |

| 9-Aminoacridine-4-carboxamide 5e | HeLa (Cervical) | - | arabjchem.org |

| 3,9-disubstituted acridine 17a | MCF7 (Breast) | 0.0186 | mdpi.com |

| 3,9-disubstituted acridine 17b | SR (Leukemia) | 0.0380 | mdpi.com |

Table 1: Cytotoxic Activity of Selected 9-Aminoacridine Derivatives

Note: The specific activity for some compounds from reference arabjchem.org was described as "good" but quantitative IC50 values were not provided in the abstract.

The development of new 9-aminoacridine derivatives continues to be an active area of research, with efforts focused on improving their therapeutic index by enhancing their anticancer activity while reducing their toxicity to normal cells. The versatility of the acridine scaffold allows for a wide range of chemical modifications, providing a rich platform for the discovery of next-generation anticancer drugs. frontiersin.orgnih.gov

Antimicrobial Agent Research (Antibacterial, Antifungal, Antiviral)

The acridine scaffold, a core component of 1-Propanol, 3-(9-acridinylamino)-, is a well-established pharmacophore in the study of antimicrobial agents. Derivatives are known to interact with microbial DNA and RNA, leading to the inhibition of essential life processes. Research into structurally similar aminopropanol (B1366323) and acridine derivatives has demonstrated a wide spectrum of activity against bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Studies on various aminopropanol derivatives have revealed significant antibacterial and antifungal properties. For instance, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives demonstrated notable inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.78 to 3.75 μg/mL against S. aureus and from 1.56 to 20.0 μg/mL against C. albicans semanticscholar.org. Furthermore, research into 9-oxo and 9-thio acridines has shown antimicrobial activity against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans, suggesting that the mechanism of action may involve the inhibition of RNA synthesis nih.gov.

| Compound Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Staphylococcus aureus | 0.78 - 3.75 µg/mL | semanticscholar.org |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Candida albicans | 1.56 - 20.0 µg/mL | semanticscholar.org |

| 9-Thioalkylacridines | Candida albicans | Data available | nih.gov |

| 9-Oxo and 9-Thio Acridines | Escherichia coli | Data available | nih.gov |

| 9-Oxo and 9-Thio Acridines | Staphylococcus aureus | Data available | nih.gov |

Antiviral Activity

The 9-aminoacridine scaffold has been a focal point of recent antiviral research, particularly in the search for treatments for emerging viral diseases. In studies prompted by the COVID-19 pandemic, derivatives of 9-aminoacridine were synthesized and evaluated for their activity against SARS-CoV-2. Several novel analogs demonstrated potent in vitro activity, with IC50 values below 1.0 μM and moderate cytotoxicity acs.orgresearchgate.net. For example, the antimalarial drug quinacrine, a 9-aminoacridine derivative, showed an IC50 of 0.19 μM against SARS-CoV-2 acs.orgresearchgate.net. Other research has focused on the effect of 9-aminoacridine derivatives on other viruses, such as the Bovine Viral Diarrhea Virus (BVDV), where they were found to impair viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme nih.gov.

| Compound/Derivative | Virus | Activity (IC50) | Cytotoxicity (CC50) | Source |

|---|---|---|---|---|

| Quinacrine | SARS-CoV-2 | 0.19 µM | 9.24 µM | acs.orgresearchgate.net |

| Pyronaridine | SARS-CoV-2 | 0.23 µM | 11.53 µM | acs.orgresearchgate.net |

| Compound 9c (Quinacrine Derivative) | SARS-CoV-2 | ≤ 0.42 µM | ≥ 4.41 µM | researchgate.net |

| 9-Aminoacridine Derivatives | Bovine Viral Diarrhea Virus (BVDV) | Potent anti-BVDV activity | Low cytotoxicity | nih.gov |

Antiparasitic Agent Research (e.g., Antimalarial)

Acridine-based compounds have a long history in the fight against parasitic diseases, with quinacrine being one of the early synthetic antimalarial drugs. Research in this area continues, focusing on overcoming drug resistance in parasites like Plasmodium falciparum, the causative agent of the most severe form of malaria.

Derivatives of 1-aryl-3-substituted propanol (B110389) have been synthesized and tested for their antimalarial properties, with some compounds showing high efficacy. In one study, twelve such derivatives exhibited an IC50 value lower than 1 µM against a chloroquine-sensitive strain of P. falciparum mdpi.comsemanticscholar.org. Similarly, research into 6-chloro-2-methoxyacridine derivatives has yielded compounds with significant activity against chloroquine-resistant strains, with some showing IC50 values of less than 0.2 μM nih.gov. The scope of antiparasitic research for acridine derivatives also extends to other protozoans. For instance, N-(9-acridinyl) amino acid derivatives have been evaluated for their in vitro activity against Toxoplasma gondii mdpi.com, and 9-thioacridanones have shown trypanocidal activity against Trypanosoma cruzi nih.gov.

| Compound Class | Parasite | Key Finding | Source |

|---|---|---|---|

| 1-Aryl-3-substituted propanol derivatives | Plasmodium falciparum (3D7 strain) | 12 compounds showed IC50 < 1 µM | mdpi.comsemanticscholar.org |

| 9-Aminoacridine derivatives | Plasmodium falciparum (CQ-resistant) | Significant activity with IC50 values ≤ 0.2 μM | nih.gov |

| N-(9-Acridinyl) amino acid derivatives | Toxoplasma gondii | Evaluated for anti-Toxoplasma gondii activity | mdpi.com |

| 9-Thioacridanones | Trypanosoma cruzi | Demonstrated trypanocidal activity in vitro | nih.gov |

Research in Neurodegenerative Disease Diagnostics and Therapeutics

The acridine structure is a key "privileged scaffold" in the development of drugs for neurodegenerative disorders, most notably Alzheimer's disease (AD) frontiersin.org. The first drug approved by the FDA for the treatment of AD, Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), is an acridine derivative frontiersin.org. The therapeutic potential of acridine-based compounds in AD is often attributed to their ability to act on multiple pathological targets.

Research has shown that acridine derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine doi.orgresearchgate.netnih.gov. Modern drug design strategies focus on creating multifunctional acridine analogs that, in addition to cholinesterase inhibition, can also prevent the self-aggregation of β-amyloid peptides and exhibit antioxidant properties frontiersin.orgnih.gov. Novel cyclopentaquinoline and acridine hybrids have been synthesized and shown to have potent inhibitory activity in the nanomolar range against BuChE, which becomes more active than AChE as Alzheimer's disease progresses nih.gov.

| Compound Class | Target | Key Finding | Source |

|---|---|---|---|

| Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | AChE, BuChE | First FDA-approved drug for Alzheimer's disease | frontiersin.org |

| Novel Cyclopentaquinoline-Acridine Hybrids | BuChE, AChE | Potent inhibitory activity in the nanomolar range, with higher selectivity for BuChE | nih.gov |

| 9-Phosphorylacridines | BuChE, β-amyloid aggregation | Inhibited BuChE and interfered with β-amyloid self-aggregation | frontiersin.org |

| General Acridine Derivatives | Multiple targets (AChE, BuChE, Dyrk 1A, Amyloid) | Considered a versatile framework for designing multi-target inhibitors for AD | doi.orgresearchgate.netnih.gov |

Materials Science and Engineering Applications

Beyond biomedical applications, the rigid, planar, and electron-rich structure of the acridine core makes it a valuable component in the field of materials science, particularly in the development of organic electronics and dyes.

Acridine-based compounds are being actively investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) epo.org. Their chemical structure allows for the tuning of electronic properties, making them suitable for various roles within these devices. For example, acridine derivatives have been successfully designed and synthesized as hole-transporting materials for phosphorescent OLEDs. These materials have demonstrated high thermal stability and have been used to achieve high external quantum efficiencies of over 20% in both deep-blue and green OLEDs mdpi.comacs.org. Research has also focused on fusing the acridine moiety with other aromatic systems, like naphthalene, to create novel chromophores for deep-blue OLEDs that exhibit high color purity and low-efficiency roll-off, which are crucial for ultra-high-definition displays rsc.org. The versatility of the acridine structure continues to make it a promising platform for developing new organic semiconductor materials researchgate.net.